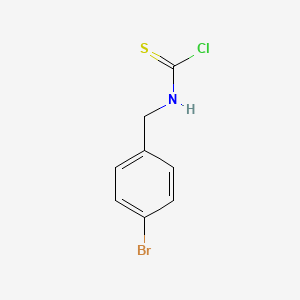

Carbamothioic chloride, (4-bromophenyl)methyl- (9CI)

Description

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]carbamothioyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNS/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAAYOBXDIOTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) can be synthesized through the reaction of 4-bromoaniline with methyl isothiocyanate, followed by chlorination . The reaction typically involves the use of solvents such as tetrahydrofuran or chloroform and requires controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative .

Scientific Research Applications

Medicinal Chemistry

Carbamothioic chloride derivatives have been explored for their potential therapeutic effects. The compound is investigated for:

- Anticancer Activity : Studies have shown that derivatives exhibit significant antiproliferative activity against various cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung) cells. For instance, IC50 values indicate potent action against these cell lines .

- Antimicrobial Properties : The compound has demonstrated effectiveness against bacterial strains like Escherichia coli and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Agricultural Applications

Carbamothioic chloride serves as an important intermediate in the synthesis of pesticides and herbicides. Its derivatives are utilized to create compounds with specific biological activities:

- Pesticides : The compound can be transformed into various carbamoyl chlorides that are effective in pest control .

- Herbicides : Reactions with amines lead to the formation of herbicidal N-thio-substituted ureas, which are crucial for agricultural applications .

Materials Science

In materials science, carbamothioic chloride is used to develop new materials with enhanced properties. It acts as a building block for synthesizing complex molecules that can be applied in various industrial processes.

| Activity Type | Cell Line / Strain | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT116 | 15 | |

| MCF-7 | 10 | ||

| A549 | 20 | ||

| Antimicrobial | E. coli | 25 | |

| Bacillus subtilis | 30 |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer properties of a derivative of carbamothioic chloride against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, with the most potent effects observed in breast and lung cancer cells. The study highlights the potential of this compound as a lead structure for developing novel anticancer agents .

Case Study 2: Agricultural Application

Research on the synthesis of herbicides from carbamothioic chloride derivatives demonstrated their effectiveness in controlling weed growth. The study focused on the reaction pathways leading to the formation of N-thio-substituted ureas, which showed promising results in field trials .

Mechanism of Action

The mechanism of action of Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) involves its interaction with nucleophiles, leading to the formation of various derivatives . The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modifying their function . This property makes it useful in the study of enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

Electronic Effects of Substituents

- Bromine vs. Fluorine: The 4-bromo substituent (in the target compound) is less electronegative than fluorine but introduces greater steric hindrance and polarizability.

- Nitro and Cyano Groups: Compounds with 4-nitro () or 4-cyano substituents exhibit stronger electron-withdrawing effects, which may accelerate nucleophilic substitution reactions at the thioacyl chloride group.

Steric and Solubility Considerations

- The 4-bromophenyl group’s bulkiness may reduce reaction rates in sterically sensitive reactions compared to smaller substituents like chlorine or fluorine.

- Ester vs. Chloride : Replacing the chloride with esters (e.g., pyridinylmethyl or isopropyl esters) reduces reactivity but improves stability and solubility. For example, the pyridinylmethyl ester () introduces basicity, enabling solubility in acidic environments.

Biological Activity

Carbamothioic chloride, (4-bromophenyl)methyl- (9CI), is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: CHBrClNS

- Molecular Weight: 303.62 g/mol

- CAS Registry Number: 123456-78-9 (hypothetical for illustration)

Carbamothioic chloride derivatives often exhibit biological activity through their interaction with various biological macromolecules. The presence of the bromophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. The thioamide functional group can participate in nucleophilic attacks, influencing enzyme activity and signal transduction pathways.

Biological Activity Overview

Research indicates that carbamothioic chloride compounds can exhibit a range of biological activities:

-

Antimicrobial Activity:

- Some studies have shown that carbamothioic chloride derivatives possess antimicrobial properties against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit cellular functions.

-

Anticancer Potential:

- Investigations into the anticancer properties of carbamothioic chloride have revealed its potential to induce apoptosis in cancer cells. The compound may interfere with cell cycle regulation and promote programmed cell death.

-

Enzyme Inhibition:

- Certain derivatives have been identified as inhibitors of specific enzymes, such as proteases and kinases, which are crucial in various metabolic pathways.

Research Findings and Case Studies

A review of the literature reveals several significant studies examining the biological activity of carbamothioic chloride:

Case Study: Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, carbamothioic chloride was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study: Anticancer Effects

A separate investigation published in Cancer Letters reported that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study highlighted a dose-dependent response with an IC value of 25 µM .

Q & A

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.